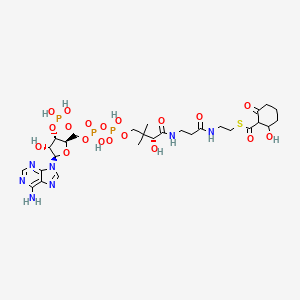

2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA

Description

Properties

Molecular Formula |

C28H44N7O19P3S |

|---|---|

Molecular Weight |

907.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-6-oxocyclohexane-1-carbothioate |

InChI |

InChI=1S/C28H44N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(38)30-8-9-58-27(42)18-14(36)4-3-5-15(18)37)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-14,16,18,20-22,26,36,39-40H,3-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14?,16-,18?,20-,21-,22+,26-/m1/s1 |

InChI Key |

XUJOIUADEGVEIA-SOAMHPODSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Discovery and Significance of 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA in Anaerobic Aromatic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: The microbial degradation of aromatic compounds in the absence of oxygen is a critical biogeochemical process, fundamentally different from aerobic pathways that rely on oxygenases.[1][2][3] Anaerobic bacteria have evolved a sophisticated strategy centered around the common intermediate benzoyl-CoA.[3][4][5][6] This guide delves into the core of this pathway, focusing on the pivotal discovery and characterization of key intermediates and enzymes that dismantle the stable aromatic ring. We will explore the metabolic logic that necessitated the formation of compounds like 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA and detail the experimental journey that elucidated this elegant biological solution.

The Central Challenge: Breaking the Benzene Ring Without Oxygen

Aromatic compounds are inherently stable due to their resonant ring structures. Aerobic microorganisms overcome this stability by employing oxygenases to hydroxylate and cleave the ring.[1][2][4] In anoxic environments, however, bacteria must use a reductive rather than an oxidative strategy.[2][3] The central hub for the anaerobic degradation of a vast array of aromatic compounds—from environmental pollutants like toluene to natural products like phenols—is the thioester, benzoyl-CoA.[7][8]

The primary obstacle is the initial "dearomatization" of benzoyl-CoA. This is accomplished by a remarkable enzyme, Benzoyl-CoA Reductase (BCR) , which catalyzes a Birch-like reduction of the aromatic ring.[1][2] This ATP-dependent reaction, found in facultative anaerobes like the denitrifying bacterium Thauera aromatica, reduces benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA.[4][5][6][9] This step breaks the aromaticity, rendering the ring susceptible to subsequent attack.

Unraveling the Post-Reduction Pathway in Thauera aromatica

Following the initial reduction, the alicyclic intermediate undergoes a series of transformations akin to a modified β-oxidation pathway.[3][10] The elucidation of this sequence was a significant biochemical puzzle.

-

Hydration: The first step involves the addition of water to the dienoyl-CoA intermediate by a dienoyl-CoA hydratase, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4][11]

-

Dehydrogenation: This is followed by an NAD+-dependent oxidation of the hydroxyl group. This critical step, catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase , generates the keto intermediate, 6-oxocyclohex-1-ene-1-carbonyl-CoA .[11]

-

Hydrolytic Ring Cleavage: The final and decisive step is the hydrolytic opening of the alicyclic ring. The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (OCH) , also known as BamA, catalyzes the addition of a second water molecule, leading to the cleavage of a C-C bond and the formation of the aliphatic product, 3-hydroxypimelyl-CoA.[11][12][13] This product can then be readily metabolized via β-oxidation to acetyl-CoA, feeding into central metabolism.[4]

The compound 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA represents a transient, enzyme-bound intermediate during the hydrolytic ring-opening step catalyzed by OCH. The mechanism involves the hydration of the double bond in 6-oxocyclohex-1-ene-1-carbonyl-CoA, which would form a diol intermediate prior to the ring-cleaving hydrolysis.

Visualizing the Core Pathway

The following diagram illustrates the central benzoyl-CoA degradation pathway in facultative anaerobes like Thauera aromatica.

Caption: Core benzoyl-CoA dearomatization and ring cleavage pathway.

Experimental Validation: A Technical Deep Dive

The characterization of this pathway required a combination of genetic and biochemical approaches. The enzymes are often oxygen-sensitive, necessitating strict anaerobic techniques for their purification and analysis.[9][14]

Key Enzyme Characterization: OCH Hydrolase (BamA)

The discovery and characterization of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (OCH), encoded by the bamA gene, was a landmark achievement. It confirmed the hydrolytic ring-opening mechanism.[12]

Experimental Protocol: Heterologous Expression and Purification of BamA [12]

This protocol is based on the methods used for the characterization of BamA from Geobacter metallireducens and Syntrophus aciditrophicus.[12]

-

Gene Amplification: The bamA gene is amplified from the genomic DNA of the target anaerobic bacterium using PCR with specific primers.

-

Cloning: The amplified gene is cloned into an expression vector (e.g., pET vector system) suitable for E. coli.

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and lysed using sonication or a French press under anaerobic conditions to preserve enzyme activity.

-

Purification: The His-tagged recombinant protein is purified from the cell-free extract using immobilized metal affinity chromatography (IMAC), followed by further purification steps like gel filtration if necessary.

-

Activity Assay: Enzyme activity is confirmed by monitoring the conversion of the substrate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, to the product, 3-hydroxypimelyl-CoA, using HPLC or LC-MS.

Workflow for Enzyme Purification and Analysis

The following diagram outlines a typical workflow for isolating and characterizing an oxygen-sensitive enzyme from an anaerobic pathway.

Caption: General workflow for anaerobic enzyme purification and characterization.

Broader Implications and Future Directions

A Unifying Principle in Anaerobic Metabolism

The benzoyl-CoA pathway is not exclusive to a few organisms; it is a widespread strategy.[4][8] The discovery that the OCH hydrolase (bamA) gene is highly conserved across diverse facultative and obligate anaerobes has provided a powerful functional marker.[12][13] Degenerate primers targeting this gene can be used to detect the potential for anaerobic aromatic degradation in complex environmental samples, from contaminated aquifers to microbial communities in industrial bioreactors.[12]

Comparative Enzymology: Variations on a Theme

While the pathway in Thauera is well-studied, other organisms exhibit interesting variations. For example, the phototrophic bacterium Rhodopseudomonas palustris employs a different set of enzymes for ring cleavage, proceeding through a 2-ketocyclohexanecarboxyl-CoA intermediate, which is then cleaved by a distinct hydrolase (BadI).[15][16] This highlights the evolutionary adaptability of anaerobic metabolism.

| Enzyme Property | OCH Hydrolase (T. aromatica) | BadI Hydrolase (R. palustris) |

| Gene | oah / bamA[11][12] | badI[15][16] |

| Substrate | 6-oxocyclohex-1-ene-1-carbonyl-CoA[11] | 2-ketocyclohexanecarboxyl-CoA[15][16] |

| Product | 3-hydroxypimelyl-CoA[11] | Pimeloyl-CoA[15] |

| Mechanism | Hydrolytic C-C Cleavage[11] | Hydrolytic C-C Cleavage[15] |

| Protein Family | Not specified | Crotonase Superfamily[15] |

Relevance to Drug Development and Bioremediation

Understanding these fundamental pathways has significant practical applications.

-

Bioremediation: Harnessing the metabolic capabilities of these bacteria can lead to improved strategies for cleaning up environments contaminated with aromatic hydrocarbons.[17]

-

Drug Discovery: The unique enzymes in these pathways, which are absent in humans, could represent novel targets for antimicrobial drugs. Inhibiting a key enzyme like benzoyl-CoA reductase or the OCH hydrolase could be a strategy to combat specific anaerobic pathogens.

-

Biocatalysis: These novel enzymes can be exploited as biocatalysts for the synthesis of valuable chemicals from aromatic precursors under mild, environmentally friendly conditions.

Conclusion

The discovery of the metabolic fate of benzoyl-CoA, including the transient formation of intermediates like 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, represents a triumph of modern biochemistry. It has illuminated a central, unifying pathway in the anaerobic world, revealing how life can thrive by dismantling some of nature's most stable chemical structures without the aid of oxygen. The continued exploration of these pathways promises not only to deepen our understanding of microbial metabolism but also to provide new tools for biotechnology and environmental science.

References

-

Harwood, C. S., & Gibson, J. (1999). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews, 22(5), 439-458. [Link]

-

Fuchs, G. (2008). Anaerobic metabolism of aromatic compounds. Annals of the New York Academy of Sciences, 1125, 82-99. [Link]

- Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds--from one strategy to four. Nature Reviews Microbiology, 9(11), 803-816.

-

Heider, J., & Fuchs, G. (1997). Anaerobic metabolism of aromatic compounds. European Journal of Biochemistry, 243(3), 577-596. [Link]

-

Breinig, S., Schiltz, E., & Fuchs, G. (2000). Genes Involved in Anaerobic Metabolism of Phenol in the Bacterium Thauera aromatica. Journal of Bacteriology, 182(20), 5849–5863. [Link]

-

Dörner, E., & Boll, M. (2002). Properties of 2-Oxoglutarate:Ferredoxin Oxidoreductase from Thauera aromatica and Its Role in Enzymatic Reduction of the Aromatic Ring. Journal of Bacteriology, 184(14), 3975–3983. [Link]

-

Foght, J. (2008). Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects. Journal of Molecular Microbiology and Biotechnology, 15(2-3), 93-120. [Link]

-

Wischgoll, S., Heintz, D., Peters, F., Erxleben, A., Sarnighaus, E., Reski, R., Van Dorsselaer, A., & Boll, M. (2009). Gene clusters involved in anaerobic degradation of p-cresol and 4-hydroxyacetophenone in Geobacter metallireducens. Molecular Microbiology, 71(6), 1595-1609. (This is an example of a related pathway diagram source, though not directly cited for the main pathway). [Link]

-

Weinert, T., & Boll, M. (2018). A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria. Journal of Biological Chemistry, 293(12), 4364-4375. [Link]

-

Boll, M., & Fuchs, G. (1995). Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. European Journal of Biochemistry, 234(3), 921-933. [Link]

-

Salcedo-Amaya, A. M., Aburto-Medina, A., & Ballari, C. G. (2024). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Frontiers in Microbiology, 14, 1329875. [Link]

-

Harwood, C. S., Burchhardt, G., Fuchs, G., & Gibson, J. (1999). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews, 22(5), 439-458. [Link]

-

Philipp, B., & Schink, B. (1998). Anaerobic degradation of alpha-resorcylate by Thauera aromatica strain AR-1 proceeds via oxidation and decarboxylation to hydroxyhydroquinone. Archives of Microbiology, 170(5), 356-362. [Link]

-

Philipp, B., & Schink, B. (2000). Two distinct pathways for anaerobic degradation of aromatic compounds in the denitrifying bacterium Thauera aromatica strain AR-1. Archives of Microbiology, 173(2), 91-96. [Link]

-

Löffler, C., Leutwein, C., & Boll, M. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(16), 2959–2967. [Link]

-

Kuntze, K., Shinoda, Y., Moutakki, H., McInerney, M. J., Vogt, C., Richnow, H. H., & Boll, M. (2008). 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes. Environmental Microbiology, 10(6), 1547-1556. [Link]

-

Weyrauch, M., Sadeghi, M., & Meckenstock, R. U. (2020). A CoA-Transferase and Acyl-CoA Dehydrogenase Convert 2-(Carboxymethyl)cyclohexane-1-Carboxyl-CoA During Anaerobic Naphthalene Degradation. Frontiers in Microbiology, 11, 608889. [Link]

-

Pelletier, D. A., & Harwood, C. S. (2000). 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris. Journal of Bacteriology, 182(10), 2753-2760. [Link]

-

Laempe, D., Jahn, M., & Fuchs, G. (1999). 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica. European Journal of Biochemistry, 263(2), 420-429. [Link]

-

Pelletier, D. A., & Harwood, C. S. (2000). 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris. Journal of Bacteriology, 182(10), 2753–2760. [Link]

-

Kuntze, K., et al. (2008). 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: Characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes. Environmental Microbiology, 10(6), 1547-1556. [Link]

Sources

- 1. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Genes Involved in Anaerobic Metabolism of Phenol in the Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 9. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Properties of 2-Oxoglutarate:Ferredoxin Oxidoreductase from Thauera aromatica and Its Role in Enzymatic Reduction of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Guide to the Anaerobic Biosynthesis of 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA from Benzoyl-CoA

Abstract: The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily facilitated by microorganisms that channel diverse substrates into a central metabolic intermediate: benzoyl-coenzyme A (benzoyl-CoA). The subsequent dearomatization and modification of benzoyl-CoA represent a fascinating and complex area of enzymology. This technical guide provides an in-depth exploration of the multi-step enzymatic cascade that converts benzoyl-CoA into the alicyclic intermediate, 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA. We will dissect the mechanism of each enzymatic step, from the energetically demanding initial ring reduction to the final hydration reaction. This document is intended for researchers, biochemists, and drug development professionals seeking a comprehensive understanding of this pathway, complete with detailed experimental protocols and mechanistic insights grounded in authoritative literature.

Introduction: The Centrality of the Benzoyl-CoA Pathway

In anoxic environments such as sediments, aquifers, and the vertebrate gut, the microbial breakdown of resilient aromatic molecules is essential for carbon cycling. Unlike aerobic degradation, which relies on oxygenase-catalyzed ring activation, anaerobic pathways employ a fundamentally different strategy.[1] A vast array of aromatic compounds are funneled into the common intermediate, benzoyl-CoA.[2] The core of this metabolic route, often called the benzoyl-CoA pathway, involves the reductive dearomatization of the benzene ring, followed by a series of enzymatic modifications and eventual ring cleavage.[3][4]

Understanding this pathway is not merely an academic exercise. The enzymes involved are potential targets for novel antimicrobial agents designed to disrupt the metabolism of anaerobic pathogens. Furthermore, these biocatalysts hold promise for applications in bioremediation and the bio-based synthesis of valuable chemical precursors. This guide focuses on the specific sequence of reactions leading to the formation of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, a key intermediate immediately preceding hydrolytic ring fission.

The Enzymatic Cascade: A Step-by-Step Mechanistic Overview

The conversion of benzoyl-CoA to 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a four-step, enzyme-catalyzed process. Each step presents unique biochemical challenges, from overcoming the high activation energy of ring reduction to the stereo- and regioselective addition of water.

Step 1: Reductive Dearomatization by Benzoyl-CoA Reductase (BCR)

The inaugural and most energetically challenging step is the reduction of the highly stable aromatic ring of benzoyl-CoA. This reaction is catalyzed by Benzoyl-CoA Reductase (BCR) , a key enzyme in anaerobic aromatic metabolism.[5]

-

Enzyme: Benzoyl-CoA Reductase (EC 1.3.7.8)

-

Reaction: Benzoyl-CoA + 2e⁻ + 2H⁺ + 2 ATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi

-

Mechanistic Insight: The reduction of the benzene ring is thermodynamically unfavorable, with a redox potential below -1 V.[6] To overcome this barrier, BCR, a member of the Class I radical enzyme family, couples the two-electron transfer to the hydrolysis of two ATP molecules.[7][8] The enzyme is typically a heterotetrameric complex (αβγδ) containing iron-sulfur clusters that facilitate low-potential electron transfer from a reduced ferredoxin.[5][8] The process is analogous to a biological Birch reduction, proceeding through single electron and proton transfer steps involving radical intermediates.[6][7] This ATP-driven electron activation makes the reaction essentially irreversible and a critical control point in the pathway. Due to its reliance on labile Fe-S clusters, BCR is extremely oxygen-sensitive, necessitating strict anaerobic conditions for its study.[5][8]

Step 2: Hydration of the Diene by Dienoyl-CoA Hydratase

The non-aromatic cyclic diene produced by BCR is subsequently hydrated.

-

Enzyme: Dienoyl-CoA Hydratase (No specific EC number for this reaction, often referred to as a pathway-specific hydratase)

-

Reaction: Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

-

Mechanistic Insight: This enzymatic step involves the stereospecific addition of a water molecule across one of the double bonds of the cyclic diene.[4] In the well-studied pathway from Thauera aromatica, this hydration yields 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, setting the stage for the subsequent oxidation.[4]

Step 3: Oxidation by 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The newly introduced hydroxyl group is now oxidized to a ketone.

-

Enzyme: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.300)

-

Reaction: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-Oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺

-

Mechanistic Insight: This reaction is catalyzed by a classic NAD⁺-dependent β-hydroxyacyl-CoA dehydrogenase.[4] The enzyme specifically oxidizes the hydroxyl group at the C6 position to a carbonyl group, forming a β-ketoacyl-CoA analog. The generation of NADH in this step recoups some of the reducing equivalents used in the initial dearomatization.

Step 4: Formation of the Target Intermediate by 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

The final step in this sequence is the formation of the target molecule, 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, which occurs as the first part of a two-step reaction catalyzed by a single hydrolase.

-

Enzyme: 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (EC 3.7.1.21)

-

Reaction (Part 1): 6-Oxocyclohex-1-ene-1-carbonyl-CoA + H₂O → 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA

-

Mechanistic Insight: This remarkable enzyme, also known as Oah, first catalyzes the addition of a water molecule to the double bond of its substrate.[9][10] This hydration reaction forms the titular intermediate, 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA. Immediately following this, the same enzyme catalyzes a hydrolytic C-C bond cleavage of the alicyclic ring, releasing the linear product 3-hydroxypimelyl-CoA.[4][9] The formation of our target molecule is therefore a transient but essential step preceding the irreversible ring opening that commits the carbon skeleton to downstream β-oxidation.

Pathway and Workflow Visualization

A clear visualization of the biosynthetic pathway and the experimental workflow for enzyme characterization is essential for conceptual understanding and practical application.

Caption: The four-step enzymatic conversion of benzoyl-CoA.

Caption: A typical workflow for studying enzymes of the benzoyl-CoA pathway.

Quantitative Data Summary

The following table summarizes the key enzymes involved in the pathway, providing a quick reference for researchers.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactors/Requirements | Source Organism Example |

| Benzoyl-CoA Reductase | 1.3.7.8 | Benzoyl-CoA, Reduced Ferredoxin, ATP | Cyclohexa-1,5-diene-1-carbonyl-CoA, ADP, Pi | Fe-S Clusters, Mg²⁺ | Thauera aromatica[11] |

| Dienoyl-CoA Hydratase | N/A | Cyclohexa-1,5-diene-1-carbonyl-CoA, H₂O | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | - | Thauera aromatica[4] |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 1.1.1.300 | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 6-Oxocyclohex-1-ene-1-carbonyl-CoA, NADH | NAD⁺ | Thauera aromatica[4] |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 3.7.1.21 | 6-Oxocyclohex-1-ene-1-carbonyl-CoA, H₂O | 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA | - | Geobacter metallireducens[12] |

Experimental Protocols

The study of these enzymes requires specific methodologies, often tailored to their unique properties like oxygen sensitivity or the nature of their substrates.

Protocol 1: Heterologous Expression and Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (HAD)

Rationale: The dehydrogenase is a relatively stable, soluble enzyme, making it an excellent candidate for heterologous expression and characterization. This protocol describes its purification from an E. coli expression system, based on methods adapted from the literature.[4]

Step-by-Step Methodology:

-

Gene Cloning: Amplify the gene encoding the dehydrogenase (had) from the genomic DNA of an organism like Thauera aromatica. Clone the PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal His₆-tag for affinity purification.

-

Protein Expression: Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 25°C.

-

Cell Lysis: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 min at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Verification and Storage: Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight. Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol), and store at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for Dehydrogenase Activity

Rationale: The activity of the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase can be continuously monitored by following the production of NADH, which absorbs light at 340 nm. This provides a direct, real-time measurement of enzyme kinetics.

Step-by-Step Methodology:

-

Substrate Synthesis: The substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is not commercially available and must be synthesized enzymatically from benzoyl-CoA using purified BCR and dienoyl-CoA hydratase.

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

2 mM NAD⁺

-

0.1 - 0.5 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

-

-

Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 340 nm and maintain the temperature at 30°C.

-

Reaction Initiation: Equilibrate the reaction mixture in the spectrophotometer for 2 minutes. Initiate the reaction by adding a small volume (5-10 µL) of the purified dehydrogenase enzyme.

-

Data Acquisition: Immediately start recording the increase in absorbance at 340 nm over time for 3-5 minutes. The initial linear rate of absorbance change is proportional to the enzyme activity.

-

Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Conclusion and Future Directions

The biosynthetic pathway from benzoyl-CoA to 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a cornerstone of anaerobic aromatic metabolism. Each enzyme in this cascade, from the ATP-dependent radical catalysis of BCR to the elegant two-step reaction of the final hydrolase, offers a window into the remarkable solutions that biology has evolved to overcome chemical challenges. A thorough understanding of these enzymes, their mechanisms, and their regulation is paramount. Future research, enabled by the protocols and insights outlined here, will likely focus on the structural biology of these complexes, the engineering of these enzymes for novel biocatalytic applications, and their validation as targets for therapeutic intervention against anaerobic microorganisms.

References

-

Boll, M., & Fuchs, G. (1995). Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. European Journal of Biochemistry, 234(3), 921–933. [Link]

-

Harwood, C. S., & Gibson, J. (1997). Anaerobic and aerobic metabolism of diverse aromatic compounds by the photosynthetic bacterium Rhodopseudomonas palustris. Applied and Environmental Microbiology, 63(8), 3354-3359. [Link]

-

Weinert, T., et al. (2015). A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria. Journal of Biological Chemistry, 290(48), 28734-28746. [Link]

-

Wischgoll, S., et al. (2009). Decarboxylating and Nondecarboxylating Glutaryl-Coenzyme A Dehydrogenases in the Aromatic Metabolism of Obligately Anaerobic Bacteria. Journal of Bacteriology, 191(13), 4401-4409. [Link]

-

Wikipedia contributors. (2023). Benzoyl-CoA reductase. Wikipedia, The Free Encyclopedia. [Link]

-

Unciuleac, M. C., & Boll, M. (2001). Mechanism of ATP-driven electron transfer catalyzed by the benzene ring-reducing enzyme benzoyl-CoA reductase. Proceedings of the National Academy of Sciences, 98(24), 13619-13624. [Link]

-

Hutber, G. N., & Ribbons, D. W. (1983). Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism. FEBS Letters, 153(2), 339-342. [Link]

-

Valderrama, J. A., et al. (2024). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Frontiers in Microbiology, 14, 1316825. [Link]

-

Boll, M., & Fuchs, G. (1995). Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. PubMed. [Link]

-

Beuerle, T., & Pichersky, E. (2002). Purification and characterization of benzoate:coenzyme A ligase from Clarkia breweri. Archives of Biochemistry and Biophysics, 400(2), 258-264. [Link]

-

Shinoda, Y., et al. (2005). Purification and characterization of benzoate-CoA ligase from Magnetospirillum sp. strain TS-6 capable of aerobic and anaerobic degradation of aromatic compounds. FEMS Microbiology Letters, 249(1), 147-153. [Link]

-

Wang, Y., et al. (2017). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 83(13), e00551-17. [Link]

-

Laempe, D., et al. (1999). 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase, Enzymes of the benzoyl-CoA Pathway of Anaerobic Aromatic Metabolism in the Denitrifying Bacterium Thauera Aromatica. European Journal of Biochemistry, 263(2), 420-429. [Link]

-

Gibson, J., & Harwood, C. S. (2002). Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris. Journal of Bacteriology, 184(16), 4543-4547. [Link]

-

Kuntze, K., et al. (2008). 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes. Environmental Microbiology, 10(6), 1547-1556. [Link]

-

Liu, T., et al. (2025). Three-step biosynthesis of salicylic acid from benzoyl-CoA in plants. Nature, (Preprint). [Link]

-

University of California, San Diego. (n.d.). Enzyme Assay Protocol. Wallace Lab Protocols. [Link]

-

Gescher, J., et al. (2006). Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase. Journal of Bacteriology, 188(8), 2919-2927. [Link]

-

KEGG ENZYME. (n.d.). EC 3.7.1.21. Kyoto Encyclopedia of Genes and Genomes. [Link]

-

Kuntze, K., et al. (2008). 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: Characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes. ResearchGate. [Link]

-

Xiang, L., & Moore, B. S. (2003). Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium "Streptomyces maritimus". Journal of Bacteriology, 185(2), 399-404. [Link]

-

ResearchGate. (n.d.). HPLC-MS chromatograms of the enzymatic synthesis of benzoyl-CoA. [Link]

-

Liu, T., et al. (2025). Three-step biosynthesis of salicylic acid from benzoyl-CoA in plants. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. PubChem Compound Database. [Link]

Sources

- 1. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG ENZYME: 3.7.1.21 [genome.jp]

- 10. researchgate.net [researchgate.net]

- 11. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 12. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA: A Key Intermediate in Anaerobic Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its derivatives are central to a vast array of metabolic processes, acting as crucial acyl group carriers and participating in the synthesis and degradation of fatty acids, as well as the citric acid cycle.[1][2] Among the myriad of CoA esters, 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA emerges as a key, yet often overlooked, intermediate in the anaerobic degradation of aromatic compounds, particularly through the benzoyl-CoA pathway. This guide provides a comprehensive technical overview of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, detailing its chemical structure, physicochemical properties, and biological significance. Furthermore, it outlines methodologies for its synthesis and analysis and explores its potential as a target for novel antimicrobial drug development.

Introduction: The Central Role of Coenzyme A in Cellular Metabolism

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, playing a pivotal role in cellular metabolism.[1] Its primary function is to act as a carrier of acyl groups, forming thioester derivatives known as acyl-CoAs. This activation of carboxylic acids is fundamental for a multitude of biochemical transformations, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2][3] The thioester bond in acyl-CoAs is a high-energy bond, making the acyl group readily transferable in various enzymatic reactions.[3]

The versatile nature of CoA allows it to participate in both anabolic and catabolic pathways, making it a central hub in cellular energy and building block management.[2][4] The regulation of CoA and its thioesters is intricately linked to the metabolic state of the cell, influencing processes from energy production to the synthesis of essential molecules like fatty acids and even neurotransmitters.[2][5] Understanding the structure and function of specific acyl-CoA intermediates is therefore critical for deciphering complex metabolic networks and for identifying potential targets for therapeutic intervention.[4]

Chemical Structure and Physicochemical Properties

Chemical Structure

2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA is classified as a 3-oxoacyl-CoA.[6][7] Its structure consists of a coenzyme A molecule linked via a thioester bond to a 2-hydroxy-6-oxocyclohexane-1-carbonyl moiety. The core structure is a six-membered cyclohexane ring substituted with a hydroxyl group at the second carbon and a carbonyl (oxo) group at the sixth carbon, relative to the point of attachment of the carbonyl-CoA group.

While the precise stereochemistry of the biologically active form is not extensively documented in readily available literature, the presence of chiral centers at the 1st and 2nd carbons of the cyclohexane ring suggests the potential for multiple stereoisomers. The specific stereoisomer(s) produced and utilized by enzymes in the benzoyl-CoA pathway would be determined by the stereospecificity of the involved enzymes.

A definitive representation of the planar structure is provided below:

A detailed 3D structure with confirmed stereochemistry would require further experimental elucidation through techniques such as X-ray crystallography or NMR spectroscopy of the pure compound or in complex with its metabolizing enzymes.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA are not widely published. However, based on the general properties of acyl-CoA compounds, several characteristics can be inferred.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C28H44N7O18P3S | Based on the constituent parts: Coenzyme A and 2-hydroxy-6-oxocyclohexane-1-carboxylic acid. |

| Molecular Weight | ~931.67 g/mol | Calculated from the molecular formula. |

| Solubility | Water soluble | The large, polar coenzyme A moiety confers aqueous solubility. |

| pKa | Multiple acidic protons | The phosphate groups of the CoA moiety will have pKa values in the acidic range. |

| Stability | Limited stability in aqueous solution | The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Stability is generally greater at acidic to neutral pH and low temperatures. |

| UV Absorbance | ~260 nm | The adenine ring of the coenzyme A molecule exhibits a characteristic maximum absorbance around 260 nm, which is commonly used for detection and quantification. |

Biological Significance: Role in the Anaerobic Benzoyl-CoA Pathway

2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a crucial intermediate in the anaerobic degradation of aromatic compounds, a vital biogeochemical process carried out by various bacteria, such as the denitrifying bacterium Thauera aromatica.[1][2][5] Aromatic compounds are abundant in nature and as pollutants, and their breakdown under anoxic conditions is essential for carbon cycling.[8]

The central pathway for the anaerobic catabolism of many aromatic compounds is the benzoyl-CoA pathway.[1][4] This pathway funnels a variety of aromatic substrates into the common intermediate, benzoyl-CoA.[8] The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved. 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA is understood to be an intermediate in a branch of this pathway.

The following diagram illustrates the central steps of the benzoyl-CoA pathway in Thauera aromatica, highlighting the position of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA.

Caption: Simplified diagram of the anaerobic benzoyl-CoA degradation pathway.

Methodologies for Synthesis and Analysis

Enzymatic Synthesis

Principle: The synthesis would likely involve a multi-enzyme cascade, starting from a suitable precursor. For instance, one could envision a pathway starting from benzoyl-CoA and utilizing a series of reductases, hydratases, and dehydrogenases from an organism known to possess this metabolic capability, such as Thauera aromatica.

Hypothetical Enzymatic Synthesis Workflow:

Caption: A conceptual workflow for the enzymatic synthesis of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA.

Protocol Outline:

-

Recombinant Enzyme Production: Clone and express the necessary enzymes (e.g., from Thauera aromatica) in a suitable host like E. coli. Purify the recombinant enzymes, for example, using affinity chromatography if they are tagged.[10]

-

Reaction Setup: In a buffered solution (e.g., Tris-HCl or phosphate buffer at a physiological pH), combine the starting precursor (e.g., benzoyl-CoA), necessary cofactors (e.g., ATP, NADH), and the purified enzymes.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period. Monitor the reaction progress by observing changes in cofactor absorbance (e.g., NADH oxidation at 340 nm) or by taking time-point samples for HPLC analysis.[9]

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated proteins.[9]

-

Purification: Purify the target compound from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods

HPLC is a standard technique for the separation and quantification of acyl-CoA esters.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is typically used, and a gradient elution with a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of various acyl-CoAs. Detection is commonly performed by monitoring the UV absorbance at approximately 260 nm, corresponding to the adenine moiety of CoA.[11]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 - 50 µL |

For higher sensitivity and specificity, LC-MS/MS is the method of choice.

Principle: LC separates the compound of interest from the sample matrix, and the mass spectrometer provides sensitive and selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 5'-phospho-ADP moiety (507 Da).

LC-MS/MS Parameters (Hypothetical):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]+ (m/z ~932.7) |

| Product Ion (Q3) | [M+H - 507]+ (m/z ~425.7) and/or other specific fragments |

| Collision Energy | To be optimized for the specific instrument and compound |

Potential for Drug Development

The anaerobic benzoyl-CoA pathway is exclusive to certain bacteria and is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents.[8] By inhibiting a key enzyme in this pathway, it may be possible to disrupt the energy metabolism of pathogenic or environmentally problematic anaerobic bacteria.

Targeting Enzymes Metabolizing 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA:

The enzymes responsible for the synthesis and subsequent conversion of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA are potential drug targets. Inhibitors of these enzymes could lead to the accumulation of a toxic intermediate or the starvation of the cell by blocking the metabolic flux.

Drug Development Workflow:

Caption: A generalized workflow for drug development targeting enzymes of the benzoyl-CoA pathway.

The development of specific inhibitors would require:

-

Cloning, expression, and purification of the target enzymes.

-

Development of robust enzymatic assays to measure the activity of these enzymes, using 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA or its precursor as a substrate.

-

High-throughput screening (HTS) of small molecule libraries to identify initial hits.

-

Structure-activity relationship (SAR) studies and medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the hit compounds.

Conclusion

2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a chemically interesting and biologically significant intermediate in the anaerobic degradation of aromatic compounds. While detailed characterization of this molecule is still somewhat limited in the broader scientific literature, its position in a key metabolic pathway unique to certain bacteria makes it and its associated enzymes promising areas for future research, particularly in the fields of environmental microbiology and antimicrobial drug discovery. Further elucidation of its precise structure, properties, and the enzymology of its metabolism will undoubtedly open new avenues for both fundamental and applied science.

References

-

Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. (n.d.). FEMS Microbiology Reviews. Retrieved from [Link][1]

-

The Vital Role of Coenzyme A in Metabolism. (2025, December 30). Oreate AI Blog. Retrieved from [Link][2]

-

Overview of coenzyme A metabolism and its role in cellular toxicity. (n.d.). PubMed. Retrieved from [Link][3]

-

The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024, April 9). ResearchGate. Retrieved from [Link][4]

-

Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds. (n.d.). PubMed. Retrieved from [Link][8]

-

Initial steps of benzoyl-CoA pathway in Thauera aromatica (A) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris. (n.d.). PubMed Central. Retrieved from [Link][3]

-

Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. (n.d.). Request PDF. Retrieved from [Link][4]

-

Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica. (1998, August 15). PubMed. Retrieved from [Link][5]

-

Benzoyl-CoA, a Universal Biomarker for Anaerobic Degradation of Aromatic Compounds. (n.d.). Request PDF. Retrieved from [Link][12]

-

Benzoyl-CoA reductase. (n.d.). In Wikipedia. Retrieved from [Link][13]

-

A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria. (n.d.). PubMed Central. Retrieved from [Link][14]

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017, October 1). LCGC International. Retrieved from [Link][15]

-

Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta- Hydroxy-Aromatic Acids in Rhodopseudomonas palustri. (2013, May 30). ASM Journals. Retrieved from [Link][16]

-

Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. (n.d.). PubMed. Retrieved from [Link][17]

-

Benzoyl-CoA. (n.d.). In Wikipedia. Retrieved from [Link][18]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (1989, November 8). MDPI. Retrieved from [Link][19]

-

An Alkaloid Biosynthetic Gene Bundle in Animals. (2026, January 8). Journal of the American Chemical Society. Retrieved from [Link][20]

-

Prediction of physicochemical properties. (n.d.). PubMed. Retrieved from [Link][21]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PubMed Central. Retrieved from [Link][22]

-

2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA (CHEBI:28011). (n.d.). EMBL-EBI. Retrieved from [Link][7]

-

1-Hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link][23]

-

Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. (2021, June 23). Frontiers. Retrieved from [Link][24]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. Retrieved from [Link][25]

-

An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. (n.d.). MDPI. Retrieved from [Link][26]

-

Determining All Possible Stereoisomers and Labeling Each Type of Isomer. (2023, September 27). YouTube. Retrieved from [Link][27]

-

How Many Chiral Stereoisomrs Does the 1,2,3,4,5,6 Hexachlorocyclohexane Have? (2023, December 23). YouTube. Retrieved from [Link][28]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA - Nordic Biosite [nordicbiosite.com]

- 7. 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA (CHEBI:28011) [ebi.ac.uk]

- 8. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 14. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1-Hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid | C7H8O4 | CID 52940167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]

- 25. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

Role of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA in the benzoyl-CoA pathway

An In-Depth Technical Guide to the Role of Alicyclic Thioesters in the Benzoyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily orchestrated by microorganisms through the benzoyl-CoA (BzCoA) pathway. This pathway serves as a central metabolic funnel, converting a wide array of aromatic molecules into the common intermediate, benzoyl-CoA, which is subsequently dearomatized and cleaved to enter central metabolism.[1][2] A pivotal stage in this pathway involves the formation and hydrolytic cleavage of alicyclic CoA thioesters. This guide provides a detailed examination of the key intermediates and enzymes at this juncture, with a primary focus on the well-characterized pathway in denitrifying bacteria such as Thauera aromatica. Specifically, we will dissect the synthesis and fate of 6-oxocyclohex-1-ene-1-carbonyl-CoA, the direct precursor to ring fission, and clarify its identity in relation to other known intermediates. Furthermore, we will present detailed experimental protocols for its enzymatic synthesis and use in hydrolase assays, and discuss the implications of this pathway for the development of novel antimicrobial agents.[3][4]

The Benzoyl-CoA Pathway: A Central Hub in Anaerobic Metabolism

Under anoxic conditions, the chemical stability of the aromatic ring necessitates a unique enzymatic strategy for its degradation. Unlike aerobic pathways that employ oxygenases for ring activation and cleavage, anaerobic bacteria utilize the benzoyl-CoA pathway.[5][6] A vast range of aromatic substrates, including toluene, phenols, and benzoate, are initially converted through various peripheral pathways into the central intermediate, benzoyl-CoA.[7][8] The core of the pathway then proceeds in three main phases:

-

Activation: The aromatic acid is activated to its corresponding CoA thioester, typically by an ATP-dependent CoA ligase.[2]

-

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced to form a non-aromatic, alicyclic CoA thioester. This energetically challenging step is catalyzed by a key enzyme, benzoyl-CoA reductase.[1][9]

-

Ring Cleavage and β-Oxidation: The alicyclic ring undergoes hydrolytic cleavage, followed by a modified β-oxidation pathway to ultimately yield acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[10]

Reductive Dearomatization and Pathway Divergence

The first committed step of the central pathway is the reduction of the benzoyl-CoA ring. In denitrifying bacteria like Thauera aromatica, the ATP-dependent benzoyl-CoA reductase catalyzes a two-electron reduction to yield cyclohexa-1,5-diene-1-carbonyl-CoA.[9][11] From this point, the pathway can diverge depending on the organism. Two of the best-characterized branches are those found in Thauera aromatica and Rhodopseudomonas palustris.[1]

This guide will focus on the pathway elucidated in T. aromatica, which proceeds via a 6-oxocyclohex-1-ene-1-carbonyl-CoA intermediate. The user's query for "2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA" likely represents a conflation of features from the two divergent pathways; the critical intermediate leading to ring cleavage in the T. aromatica model is, in fact, 6-oxocyclohex-1-ene-1-carbonyl-CoA .[9]

The Thauera aromatica Model: The 6-Oxo Pathway

In T. aromatica, the degradation of the alicyclic ring is a masterclass of enzymatic precision, involving hydration, oxidation, and finally, hydrolytic cleavage.

Synthesis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA

The conversion of the initial reduction product, cyclohexa-1,5-diene-1-carbonyl-CoA, to the ring-cleavage substrate occurs in two sequential steps:[11]

-

Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase adds a water molecule across one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[9]

-

Oxidation: The hydroxyl group of this intermediate is then oxidized by the NAD⁺-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (encoded by the had gene) to produce the β-ketoacyl-CoA compound, 6-oxocyclohex-1-ene-1-carbonyl-CoA .[4][9]

The Pivotal Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)

The key event in this pathway is the hydrolytic cleavage of the C-C bond in the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA.[9] This reaction is catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah), encoded by the oah gene.[12] The enzyme adds a water molecule to the double bond and subsequently cleaves the ring, yielding the seven-carbon linear dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[9] This product is then further metabolized via β-oxidation to acetyl-CoA and CO₂.[1] The Oah enzyme is a critical gateway, committing the carbon skeleton derived from aromatic compounds to central metabolism.

Quantitative Enzyme Kinetics

The efficiency of the dehydrogenase enzyme that produces the Oah substrate has been characterized in T. aromatica, providing insight into the pathway's flux.[4]

| Kinetic Parameter | Value (for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | Source |

| Enzyme | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | [4] |

| K_m | 15 ± 3 µM | [4] |

| V_max | 13.5 µmol min⁻¹ mg⁻¹ | [4] |

| pH Optimum | 10.0 | [4] |

| Temperature Optimum | 40 °C | [4] |

Experimental Methodologies

Studying the enzymes of the benzoyl-CoA pathway requires a reliable supply of their specific substrates. As 6-oxocyclohex-1-ene-1-carbonyl-CoA is not readily commercially available, its enzymatic synthesis is a prerequisite for biochemical assays.[3]

Protocol: Enzymatic Synthesis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA

This protocol describes a two-enzyme, one-pot synthesis starting from cyclohexa-1,5-diene-1-carbonyl-CoA.[3]

Rationale: This method leverages the sequential activity of the native pathway enzymes to produce the desired intermediate. Monitoring NADH production at 340 nm provides a real-time indicator of the second reaction step's progress.

Materials:

-

Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

-

Recombinant Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

-

Recombinant 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

-

NAD⁺

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching Solution (e.g., 10% perchloric acid)

-

Reverse-phase HPLC system for purification

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the Reaction Buffer, cyclohexa-1,5-diene-1-carbonyl-CoA, and NAD⁺.

-

Initiation: Start the reaction by adding both the hydratase and dehydrogenase enzymes to the mixture.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Monitoring: Follow the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH during the oxidation step.

-

Termination: Stop the reaction by adding the ice-cold Quenching Solution to precipitate the enzymes.

-

Purification: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant and purify the 6-oxocyclohex-1-ene-1-carbonyl-CoA using reverse-phase HPLC.

Protocol: In Vitro Assay for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Activity

This protocol measures the activity of Oah by monitoring the disappearance of its substrate.[3]

Rationale: A direct spectrophotometric assay for Oah is challenging. Therefore, a robust method involves incubating the enzyme with its synthesized substrate and quantifying the remaining substrate and/or the appearance of the product (3-hydroxypimelyl-CoA) using LC-MS/MS or HPLC.

Materials:

-

Purified 6-oxocyclohex-1-ene-1-carbonyl-CoA (from Protocol 4.1)

-

Recombinant 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

-

Stop Solution (e.g., 1 M HCl or acetonitrile with formic acid)

-

LC-MS/MS or HPLC system

Procedure:

-

Reaction Setup: Prepare assay mixtures in a 96-well plate or microcentrifuge tubes. Include appropriate controls (no enzyme, no substrate, and potential inhibitor wells). Pre-incubate at the desired temperature (e.g., 30°C).

-

Initiation: Start the reaction by adding the 6-oxocyclohex-1-ene-1-carbonyl-CoA substrate.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the Stop Solution.

-

Analysis: Analyze the samples by LC-MS/MS or HPLC to quantify the amount of substrate consumed and/or product formed. Calculate the specific activity of the enzyme.

Therapeutic Implications and Drug Development

The benzoyl-CoA pathway is exclusive to anaerobic and facultatively anaerobic bacteria and is absent in humans.[1][6] This metabolic distinction makes the enzymes of this pathway, particularly those performing unique chemical transformations, attractive targets for the development of novel antimicrobial agents.

The 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) is an especially compelling target.[3] Its role is essential for the complete degradation of aromatic compounds, which are a crucial carbon source for many anaerobic pathogens in environments like the human gut or in contaminated sites. An inhibitor designed to specifically target the active site of Oah would disrupt this central metabolic pathway, potentially leading to bacteriostatic or bactericidal effects without impacting the host's metabolism.

Drug development efforts could focus on:

-

High-Throughput Screening (HTS): Using the assay described in Protocol 4.2 to screen compound libraries for inhibitors of Oah.

-

Structure-Based Drug Design: Obtaining the crystal structure of Oah to design mechanism-based inhibitors or potent active-site binders.

-

Targeted Spectrum Antibiotics: Developing inhibitors that are selective for the Oah enzymes of pathogenic anaerobes while sparing commensal bacteria, thereby minimizing disruption to the host microbiome.

Conclusion and Future Directions

The transformation of benzoyl-CoA via alicyclic intermediates like 6-oxocyclohex-1-ene-1-carbonyl-CoA is a cornerstone of anaerobic aromatic metabolism. The enzymes responsible, particularly the ring-cleaving hydrolase Oah, represent marvels of biochemical adaptation. For researchers, a deep understanding of this pathway's mechanism and the ability to reproduce its key reactions in vitro are fundamental to exploring microbial metabolism and physiology. For drug development professionals, the unique biochemistry of this pathway offers a promising frontier for discovering a new class of antimicrobials specifically targeting anaerobic bacteria. Future research should focus on elucidating the structures of these enzymes, exploring the substrate promiscuity across different bacterial species, and advancing the development of specific inhibitors as potential therapeutic leads.

References

-

Carmona, M., Zamarro, M. T., Blázquez, B., & Díaz, E. (2009). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Microbiology and Molecular Biology Reviews, 73(1), 71–133. [Link]

-

Wikipedia. (n.d.). Benzoyl-CoA. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FIG. 3. Lower benzoyl-CoA pathway. Benzoyl-CoA becomes converted into... Retrieved January 10, 2026, from [Link]

-

Jha, S. K., & Harwood, C. S. (2019). Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris. Journal of Bacteriology, 201(24). [Link]

-

Wang, Y., et al. (2017). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 83(13). [Link]

-

Lazarus, C. M., et al. (2004). Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus”. Journal of Bacteriology, 186(16), 5283–5291. [Link]

-

Valderrama, J. A., et al. (2024). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Frontiers in Microbiology, 14. [Link]

-

ResearchGate. (n.d.). Initial steps of benzoyl-CoA pathway in Thauera aromatica (A) and... Retrieved January 10, 2026, from [Link]

-

Valderrama, J. A., et al. (2024). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Frontiers in Microbiology, 14. [Link]

-

ResearchGate. (n.d.). Pathways for anaerobic metabolism of benzoate. Pathways: 1, benzoyl-CoA... Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase. Retrieved January 10, 2026, from [Link]

-

Laempe, D., Jahn, M., & Fuchs, G. (1999). 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase, Enzymes of the benzoyl-CoA Pathway of Anaerobic Aromatic Metabolism in the Denitrifying Bacterium Thauera Aromatica. European Journal of Biochemistry, 263(2), 420–429. [Link]

-

Breese, K., & Fuchs, G. (1998). Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica. European Journal of Biochemistry, 256(1), 148–154. [Link]

-

UniProt. (n.d.). oah - 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase - Thauera aromatica. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxocyclohexane-1-carbonyl-CoA. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

Enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA

An In-Depth Technical Guide to the Enzymatic Oxidation of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

This guide provides a comprehensive technical overview of the enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a critical step in the anaerobic breakdown of aromatic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core reaction, the enzyme responsible, detailed experimental protocols, and the broader significance of this metabolic process.

Introduction: The Benzoyl-CoA Degradation Pathway

Aromatic compounds are ubiquitous in nature and represent a significant portion of the global carbon cycle.[1] In anaerobic environments, where oxygen is absent, bacteria have evolved a sophisticated metabolic route to break down these stable molecules, known as the benzoyl-CoA degradation pathway.[2][3] This pathway is a central hub for the catabolism of a wide array of aromatic substrates, including environmental pollutants and naturally occurring compounds.[4]

A key intermediate in this pathway is benzoyl-CoA.[1][5] Its degradation involves a series of enzymatic reactions that dearomatize the benzene ring and prepare it for cleavage. The conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA represents a pivotal oxidative step in this sequence, setting the stage for the subsequent ring-opening reaction. Understanding this specific enzymatic transformation is crucial for applications in bioremediation and for identifying potential antimicrobial targets.[6][7]

The Core Reaction: Oxidation to 6-Oxocyclohex-1-ene-1-carbonyl-CoA

The central reaction discussed in this guide is the oxidation of a secondary alcohol to a ketone. This conversion is catalyzed by the enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.[7] The reaction proceeds with high specificity, utilizing nicotinamide adenine dinucleotide (NAD+) as the hydride acceptor.

The balanced chemical equation is as follows:

6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ ⇌ 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺ [5]

This step is essential for the subsequent action of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, which catalyzes the hydrolytic cleavage of the alicyclic ring, a key step in breaking down the core carbon structure.[5]

The Catalyst: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The enzyme responsible for this oxidation, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, is a member of the beta-hydroxyacyl-CoA dehydrogenase family.[5][7]

-

Enzyme Commission (EC) Number: EC 1.1.1.368[8]

-

Function: This enzyme is critically involved in the central benzoyl-CoA catabolic pathway. It catalyzes the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[8]

-

Source Organism: It has been extensively studied in the denitrifying bacterium Thauera aromatica, a model organism for anaerobic aromatic metabolism.[5][8] The corresponding gene is denoted as had.[5]

-

Cofactor: The reaction is specific to NAD⁺ as the electron acceptor.[8]

Quantitative Kinetic Data

The kinetic properties of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Thauera aromatica have been characterized, providing insight into its catalytic efficiency.[7]

| Parameter | Value | Substrate |

| Michaelis Constant (Km) | 40 µM | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA |

| Michaelis Constant (Km) | 160 µM | NAD⁺ |

| Specific Activity | 8.3 µkat/mg | (Oxidation reaction) |

Table 1: Summary of kinetic parameters for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

Visualizing the Metabolic Context and Reaction Mechanism

The following diagrams illustrate the position of this reaction within the broader benzoyl-CoA pathway and the fundamental chemical transformation.

Experimental Protocols & Workflow

A reliable method for quantifying enzyme activity is essential for inhibitor screening and metabolic engineering efforts. The following sections provide a validated protocol for an in vitro assay and a general workflow for enzyme production.

Protocol: In Vitro Enzymatic Assay

This protocol measures the activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[6]

I. Reagents and Buffers

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: 1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA in Assay Buffer.

-

Cofactor: 10 mM NAD⁺ in Assay Buffer.

-

Enzyme: Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, diluted to an appropriate concentration in Assay Buffer.

II. Procedure

-

Set up a quartz cuvette or 96-well UV-transparent plate.

-

Add the following to each well/cuvette in the specified order:

-

800 µL Assay Buffer

-

100 µL of 10 mM NAD⁺ solution

-

50 µL of purified enzyme solution

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 1 mM substrate (6-hydroxycyclohex-1-ene-1-carbonyl-CoA).

-

Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.

-

Include a control reaction without the substrate to account for any background NADH production.

III. Data Analysis

-

Determine the linear rate of reaction (ΔAbs340/min) from the initial, linear phase of the progress curve.

-

Calculate the enzyme activity using the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[7]

Experimental Workflow Visualization

The overall process, from obtaining the enzyme to performing the activity assay, can be streamlined as follows. A protocol for the purification of the His-tagged recombinant enzyme has been established.[9]

Significance and Future Directions

The enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is more than an isolated biochemical reaction; it is a linchpin in the anaerobic carbon cycle.

-

Bioremediation: Bacteria employing the benzoyl-CoA pathway are instrumental in cleaning up environments contaminated with aromatic pollutants like benzene, toluene, and xylene (BTEX).[4] Enhancing the efficiency of enzymes like 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase could improve the performance of bioremediation strategies.

-

Drug Development: As this pathway is unique to anaerobic prokaryotes, its enzymes are attractive targets for the development of novel antimicrobial agents.[6] Inhibitors designed to target this dehydrogenase could selectively disrupt the metabolism of anaerobic pathogens without affecting the host.

Future research will likely focus on the structural biology of the enzyme to better understand its active site, the engineering of more robust and efficient enzyme variants, and the screening of small molecule libraries to identify potent and specific inhibitors.

References

-

ResearchGate. (n.d.). Benzoyl-CoA degradation pathway in anaerobic bacteria. Benzoyl-CoA is... Retrieved from [Link]

-

PubMed Central. (2024, January 9). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]

-

ScienceDirect. (2014). Benzoyl-CoA, a Universal Biomarker for Anaerobic Degradation of Aromatic Compounds. Retrieved from [Link]

-

PubMed. (1999, July). 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase, Enzymes of the benzoyl-CoA Pathway of Anaerobic Aromatic Metabolism in the Denitrifying Bacterium Thauera Aromatica. Retrieved from [Link]

-

PubMed. (2024, January 9). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]

-

Frontiers in Microbiology. (2024, January 8). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]

-

UniProt. (n.d.). had - 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase - Thauera aromatica. Retrieved from [Link]

Sources

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]